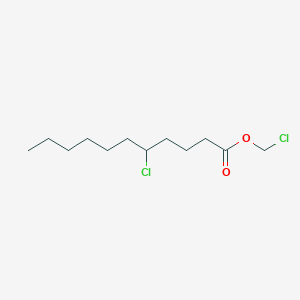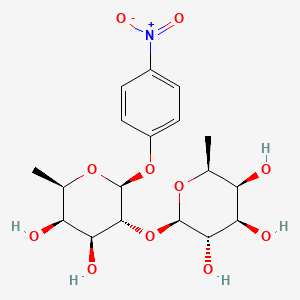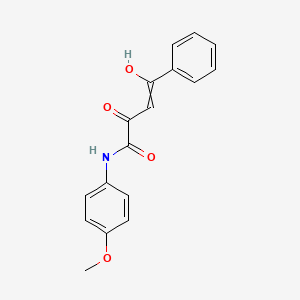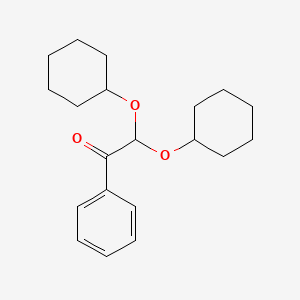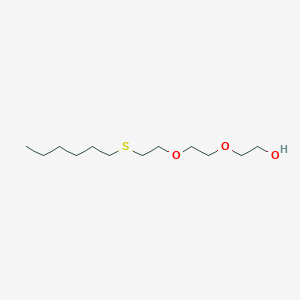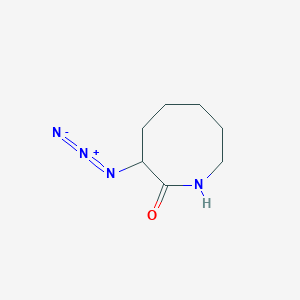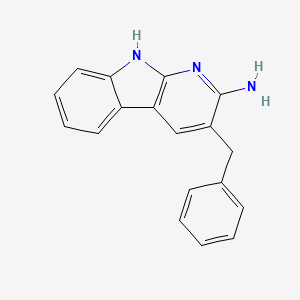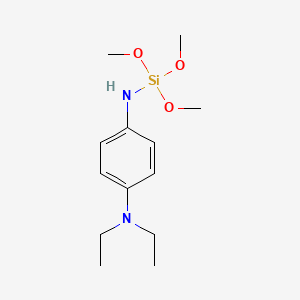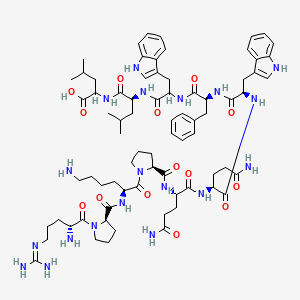
Apttlsp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Activated partial thromboplastin time (APTT) is a commonly used coagulation assay that measures the clotting time from the activation of factor XII to the formation of a stable fibrin clot . This assay is widely used in clinical and research laboratories to diagnose bleeding and clotting disorders, monitor anticoagulant therapy, and assess pre-surgical coagulation status .
準備方法
The preparation of activated partial thromboplastin time reagents involves the use of synthetic phospholipids and activators such as silica or ellagic acid . The reagents are typically lyophilized and stored in sealed glass ampoules to maintain stability . The synthetic route includes the combination of dioleoylphosphatidylcholine, dioleoylphosphatidylserine, and dioleoylphosphatidylethanolamine with colloidal silica as the activator . The reagents are characterized by their precision in clotting times and response to heparin .
化学反応の分析
Activated partial thromboplastin time reagents undergo various chemical reactions, including activation of the intrinsic pathway factors (VIII, IX, XI, XII) in the coagulation cascade . Common reagents used in these reactions include calcium chloride, which is required for phospholipid-dependent coagulation reactions . The major products formed from these reactions are stable fibrin clots .
科学的研究の応用
Activated partial thromboplastin time is extensively used in scientific research for various applications:
作用機序
The mechanism of action of activated partial thromboplastin time involves the activation of the intrinsic pathway of the coagulation cascade . The assay measures the time taken for a stable fibrin clot to form after the addition of a platelet substitute, factor XII activator, and calcium chloride to citrated plasma . The molecular targets include coagulation factors VIII, IX, XI, and XII, which are activated sequentially to form a stable clot .
類似化合物との比較
Activated partial thromboplastin time is unique compared to other coagulation assays such as prothrombin time (PT) and dilute Russell’s viper venom time (dRVVT) . While prothrombin time measures the extrinsic pathway of coagulation, activated partial thromboplastin time focuses on the intrinsic pathway . Similar compounds include:
Prothrombin time (PT): Measures the extrinsic pathway of coagulation.
Dilute Russell’s viper venom time (dRVVT): Used for lupus anticoagulant detection and measures the common pathway of coagulation.
Activated partial thromboplastin time is particularly sensitive to deficiencies in the intrinsic pathway factors and is widely used for monitoring heparin therapy .
特性
CAS番号 |
83374-71-4 |
|---|---|
分子式 |
C75H107N19O14 |
分子量 |
1498.8 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H107N19O14/c1-42(2)35-55(66(99)92-59(74(107)108)36-43(3)4)88-68(101)58(39-46-41-84-51-23-11-9-20-48(46)51)91-67(100)56(37-44-17-6-5-7-18-44)89-69(102)57(38-45-40-83-50-22-10-8-19-47(45)50)90-65(98)52(27-29-62(78)95)85-64(97)53(28-30-63(79)96)86-70(103)61-26-16-34-94(61)73(106)54(24-12-13-31-76)87-71(104)60-25-15-33-93(60)72(105)49(77)21-14-32-82-75(80)81/h5-11,17-20,22-23,40-43,49,52-61,83-84H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,95)(H2,79,96)(H,85,97)(H,86,103)(H,87,104)(H,88,101)(H,89,102)(H,90,98)(H,91,100)(H,92,99)(H,107,108)(H4,80,81,82)/t49-,52+,53+,54+,55+,56+,57-,58?,59?,60-,61+/m1/s1 |
InChIキー |
JRNFDWFXUSDMHP-ZPUKDRMSSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


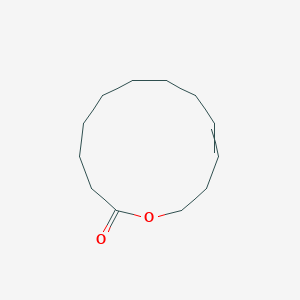
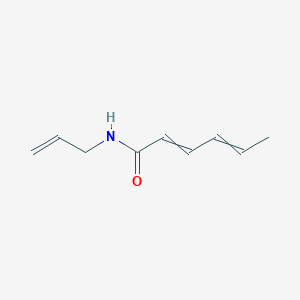
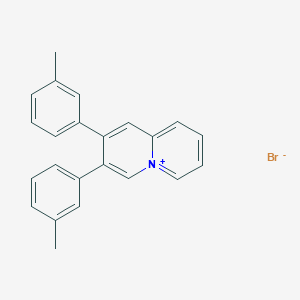


![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
